molecular formula C9H20N2S B085649 1,3-Dibutyl-2-thiourea CAS No. 109-46-6

1,3-Dibutyl-2-thiourea

Cat. No. B085649
CAS RN: 109-46-6
M. Wt: 188.34 g/mol
InChI Key: KFFQABQEJATQAT-UHFFFAOYSA-N
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Description

1,3-Dibutyl-2-thiourea (DBTU) is a compound with the molecular formula C9H20N2S and a molecular weight of 188.33 . It is also known by other names such as N,N’-Dibutylthiourea, Pennzone B, and 1,3-Dibutylthiourea . DBTU is used in the vulcanization of rubber, in paints and glue removers as an anticorrosive, and in phonecards as a component of the thermocoating sprayed over the optically read layer of the card .


Synthesis Analysis

While specific synthesis methods for 1,3-Dibutyl-2-thiourea were not found, a general method for the preparation of thiourea involves a nucleophilic substitution reaction using urea and Lawesson’s reagent .


Molecular Structure Analysis

The molecular structure of 1,3-Dibutyl-2-thiourea is available as a 2D Mol file . Further structural analysis would require more specific data or computational chemistry methods.


Chemical Reactions Analysis

DBTU has been studied as a steel corrosion regulator . It has been found to inhibit corrosion well in highly salted environments at ambient temperature and pressure .


Physical And Chemical Properties Analysis

DBTU is a white to light yellow crystalline powder . It has a melting point of 63-65 °C, a boiling point of 122 °C at 14mmHg, and a density of 0.9893 (rough estimate) . It is slightly soluble in water and within almost transparency in Methanol .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 1,3-Dibutyl-2-thiourea (DBTU) is carbon steel surfaces, particularly in highly salted environments . DBTU acts as a corrosion inhibitor, protecting these surfaces from degradation .

Mode of Action

DBTU interacts with its target (carbon steel surfaces) by adsorption . This adsorption forms a thin protective layer on the steel surface, which inhibits corrosion and microbial corrosion . The connection between DBTU and the carbon steel surface is strong and remains so across a broad range of temperatures .

Pharmacokinetics

It’s known that dbtu is soluble in organic solvents such as methanol, chloroform, and ether, and slightly soluble in water . This suggests that DBTU could be distributed in various environments depending on its solubility and the presence of these solvents.

Result of Action

The primary result of DBTU’s action is the inhibition of corrosion and microbial corrosion on carbon steel surfaces . In a study, an average of 95.36% of DBTU was found to have an inhibitory effect at a concentration of 50 parts per million . This demonstrates the compound’s effectiveness in protecting steel surfaces from degradation.

Action Environment

DBTU’s action, efficacy, and stability are influenced by environmental factors. For instance, DBTU has been shown to work well in highly salted (3.5% w/w NaCl) environments at ambient temperature and pressure . It’s also worth noting that DBTU’s inhibitory effect remains strong across a broad range of temperatures .

Safety and Hazards

DBTU is harmful if swallowed and may cause an allergic skin reaction . It is also harmful to aquatic life . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,3-dibutylthiourea
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InChI

InChI=1S/C9H20N2S/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12)
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InChI Key

KFFQABQEJATQAT-UHFFFAOYSA-N
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Canonical SMILES

CCCCNC(=S)NCCCC
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Molecular Formula

C9H20N2S
Record name N,N'-Di-n-butylthiourea
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DSSTOX Substance ID

DTXSID8042187
Record name N,N'-Dibutylthiourea
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Molecular Weight

188.34 g/mol
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Physical Description

Dry Powder, White crystalline powder; [Sovereign Chemical MSDS]
Record name Thiourea, N,N'-dibutyl-
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Vapor Pressure

0.00238 [mmHg]
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Product Name

1,3-Dibutyl-2-thiourea

CAS RN

109-46-6
Record name N,N′-Dibutylthiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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